![molecular formula C12H23ClN2O2 B2894375 Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride CAS No. 2378502-06-6](/img/structure/B2894375.png)
Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride
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Overview
Description
Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate hydrochloride is a chemical compound with the CAS Number: 2378502-06-6 . It has a molecular weight of 262.78 and its IUPAC name is tert-butyl (((4r,6r)-1-azaspiro[3.3]heptan-6-yl)methyl)carbamate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)13-8-9-6-12(7-9)4-5-14-12;/h9,14H,4-8H2,1-3H3,(H,13,15);1H/t9-,12-; . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) or similar documents .Scientific Research Applications
Drug Discovery and Development
The compound’s structure, which includes a 1-azaspiro[3.3]heptane moiety, makes it a valuable bioisostere for piperidine . This characteristic is significant in medicinal chemistry, where the modification of existing drug molecules to improve their pharmacological properties is a common strategy. The compound can serve as a novel pharmacophore, potentially leading to the discovery of new drugs with enhanced efficacy and reduced side effects.
Chemical Synthesis
EN300-7465201 serves as a versatile intermediate in organic synthesis . Its bifunctional nature allows for selective derivatization on the azetidine and cyclobutane rings, providing access to a variety of novel compounds. This can be particularly useful in synthesizing complex molecules that require a high degree of stereochemical control.
Chemical Space Exploration
The compound contributes to the diversification of chemical libraries . By introducing new scaffolds such as EN300-7465201 into chemical libraries, researchers can explore previously untapped areas of chemical space, which is crucial for the identification of lead compounds in drug discovery.
Biochemical Research
Due to its structural similarity to piperidine, EN300-7465201 can be used to study biochemical pathways involving piperidine-based molecules . It can act as a mimic or antagonist in biological assays, helping to elucidate the role of piperidine derivatives in biological systems.
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound also has several precautionary statements, which provide guidance on how to handle the compound safely .
properties
IUPAC Name |
tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)13-8-9-6-12(7-9)4-5-14-12;/h9,14H,4-8H2,1-3H3,(H,13,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSMCIIFRGMNOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2(C1)CCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride |
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